SphK1 Inhibitory Potency – PF‑543 vs. SKI‑II and N,N‑Dimethylsphingosine
PF‑543 inhibits recombinant human SphK1 with an IC₅₀ of 2.0 nM (Kᵢ = 3.6 nM) [1]. In a standardized comparative panel, PF‑543 exhibited an SphK1 IC₅₀ of 4 nM, whereas SKI‑II showed an SphK1 IC₅₀ of 12 µM – a 3,000‑fold difference [2]. N,N‑Dimethylsphingosine (DMS), a commonly used sphingosine‑competitive tool, has a reported SphK IC₅₀ of approximately 5 µM [3].
| Evidence Dimension | SphK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 nM (enzymatic); 4 nM (comparative panel) |
| Comparator Or Baseline | SKI‑II: IC₅₀ = 12 µM (SphK1); DMS: IC₅₀ ≈ 5 µM |
| Quantified Difference | PF‑543 is ~3,000‑fold more potent than SKI‑II and ~2,500‑fold more potent than DMS at the SphK1 enzyme level. |
| Conditions | Recombinant human SphK1 enzymatic assay; comparative panel data from Prell et al. 2024. |
Why This Matters
This magnitude of potency difference means PF‑543 can achieve complete target engagement at low‑nanomolar concentrations where SKI‑II and DMS would be ineffective, enabling clean SphK1‑specific pharmacology.
- [1] Schnute ME, et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012;444(1):79-88. PMID: 22397330. View Source
- [2] Prell A, et al. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. J Lipid Res. 2024;65(10):100631. Table: inhibitor characteristics. View Source
- [3] G‑Biosciences. N,N‑Dimethylsphingosine Datasheet. IC₅₀ = 5 µM for sphingosine kinase. View Source
